hGPR91 antagonist 1

Description

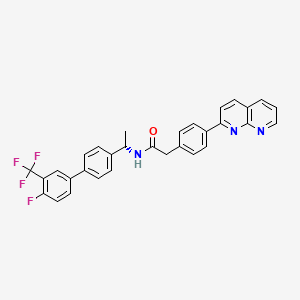

The exact mass of the compound this compound is 529.17772501 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]ethyl]-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F4N3O/c1-19(21-8-10-22(11-9-21)25-12-14-27(32)26(18-25)31(33,34)35)37-29(39)17-20-4-6-23(7-5-20)28-15-13-24-3-2-16-36-30(24)38-28/h2-16,18-19H,17H2,1H3,(H,37,39)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQLYMLUWZAJTK-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of hGPR91 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1). As a critical sensor of the Krebs cycle intermediate succinate, hGPR91 has emerged as a promising therapeutic target for a multitude of cardiometabolic and inflammatory diseases. This document provides a comprehensive overview of the receptor's signaling pathways, the mechanism of its antagonists, and detailed experimental protocols for their characterization.

Core Signaling Pathways of hGPR91

Succinate, the endogenous ligand for hGPR91, activates the receptor, leading to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. Depending on the cell type and context, hGPR91 primarily couples to Gαi/o and Gαq/11 proteins, initiating distinct downstream signaling cascades.

Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events play a crucial role in a variety of physiological and pathophysiological processes, including immune cell recruitment, renin release, and retinal angiogenesis.[1][2][3][4][5]

Mechanism of Action of hGPR91 Antagonists

hGPR91 antagonists are small molecules that bind to the receptor and block the effects of succinate. These antagonists can be classified as either competitive or non-competitive. Competitive antagonists bind to the same site as succinate, directly competing with the endogenous ligand for receptor occupancy. Non-competitive (or allosteric) antagonists bind to a different site on the receptor, inducing a conformational change that prevents receptor activation even when succinate is bound.

The primary mechanism of action of these antagonists is the inhibition of the downstream signaling cascades initiated by succinate binding. By blocking the activation of Gαi/o and Gαq/11 proteins, hGPR91 antagonists prevent the decrease in cAMP levels and the mobilization of intracellular calcium, thereby mitigating the physiological responses triggered by succinate.

Quantitative Data on hGPR91 Antagonists

The following table summarizes the in vitro potency of several known hGPR91 antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an antagonist required to inhibit the response of the receptor by 50%.

| Antagonist | Human GPR91 IC50 (nM) | Rat GPR91 IC50 (nM) | Reference |

| hGPR91 antagonist 1 (Compound 4c) | 7 | - | |

| hGPR91 antagonist 3 (Compound 5g) | 35 | 135 | |

| NF-56-EJ40 | 25 (Ki = 33 nM) | Inactive | |

| SUCNR1-IN-1 (Compound 20) | 88 | - | |

| Succinate/succinate receptor antagonist 1 | 20,000 | - |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit succinate-induced increases in intracellular calcium concentration in cells expressing hGPR91.

Materials:

-

CHO-K1 or HEK293 cells stably expressing hGPR91

-

Cell culture medium (e.g., DMEM/F12)

-

Fura-2 AM or other calcium-sensitive dye

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Succinate

-

hGPR91 antagonist compounds

Procedure:

-

Cell Culture: Culture hGPR91-expressing cells to 80-90% confluency in T75 flasks.

-

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.

-

Dye Loading: Wash cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fura-2 AM) solution for 60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of the hGPR91 antagonist to the wells and incubate for 15-30 minutes.

-

Succinate Stimulation: Add a pre-determined EC80 concentration of succinate to the wells.

-

Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at excitation/emission wavelengths appropriate for the dye used.

-

Data Analysis: Calculate the percentage inhibition of the succinate response for each antagonist concentration and determine the IC50 value.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to block the succinate-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing hGPR91

-

Cell culture medium

-

Forskolin

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Succinate

-

hGPR91 antagonist compounds

Procedure:

-

Cell Culture and Plating: Culture and plate hGPR91-expressing cells as described for the calcium mobilization assay.

-

Compound Incubation: Pre-incubate cells with varying concentrations of the hGPR91 antagonist for 15-30 minutes.

-

Stimulation: Add a mixture of succinate (at its EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.

-

Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Determine the ability of the antagonist to reverse the succinate-mediated decrease in forskolin-stimulated cAMP levels and calculate the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the hGPR91 receptor and the ability of an antagonist to compete for this binding.

Materials:

-

Membranes prepared from cells expressing hGPR91

-

Radiolabeled hGPR91 ligand (e.g., [3H]-succinate or a radiolabeled antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-labeled hGPR91 antagonist compounds

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled antagonist in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

This guide provides a foundational understanding of the mechanism of action of hGPR91 antagonists and the experimental approaches for their characterization. Further research and development in this area hold the potential for novel therapeutic interventions for a range of metabolic and inflammatory disorders.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SUCNR1 Antagonist Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), has emerged as a compelling therapeutic target for a multitude of pathologies characterized by metabolic stress and inflammation. As a sensor for the Krebs cycle intermediate succinate, SUCNR1 activation is implicated in conditions such as diabetic nephropathy, neuroinflammation, rheumatoid arthritis, and liver fibrosis.[1][2][3][4][5] Consequently, the discovery and development of potent and selective SUCNR1 antagonists have become a significant focus of academic and industrial research. This technical guide provides an in-depth overview of the core aspects of SUCNR1 antagonist discovery, from initial screening strategies to preclinical evaluation. It includes a summary of key antagonists, detailed experimental protocols for their characterization, and a visualization of the underlying signaling pathways and discovery workflows.

Introduction to SUCNR1

SUCNR1 is a Class A G protein-coupled receptor (GPCR) that is endogenously activated by succinate, a key metabolite in the citric acid cycle. Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels can rise, leading to the activation of SUCNR1 on target cells. The receptor is expressed in a variety of tissues, including the kidney, liver, adipose tissue, and on immune cells.

SUCNR1 signaling is complex, as it can couple to both Gαq and Gαi subunits of heterotrimeric G proteins. This dual coupling leads to the activation of distinct downstream signaling cascades:

-

Gαq pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi pathway: The Gαi pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The specific signaling outcome of SUCNR1 activation appears to be cell-type and context-dependent, contributing to the diverse physiological and pathophysiological roles of the receptor.

SUCNR1 Antagonist Discovery Strategies

The identification of SUCNR1 antagonists has largely relied on two primary approaches: high-throughput screening (HTS) and in silico virtual screening.

-

High-Throughput Screening (HTS): This traditional drug discovery method involves the screening of large compound libraries against a specific biological target. For SUCNR1, HTS campaigns have been instrumental in identifying novel antagonist scaffolds. These campaigns typically utilize cell-based functional assays that measure the inhibition of succinate-induced signaling, such as changes in intracellular calcium or cAMP levels.

-

In Silico Virtual Screening: With the increasing availability of computational power and structural information, in silico methods have become a powerful tool in drug discovery. For SUCNR1, virtual screening approaches have been successfully employed to identify novel antagonists. This often involves molecular docking simulations using homology models of the receptor, pharmacophore-based screening, and machine learning algorithms to prioritize compounds for experimental validation.

Key SUCNR1 Antagonists

Several classes of SUCNR1 antagonists have been discovered and characterized. The following table summarizes some of the key compounds with their reported potencies.

| Compound Name | Antagonist Type | Human SUCNR1 IC50 | Human SUCNR1 Ki | Rat SUCNR1 IC50 | Reference(s) |

| NF-56-EJ40 | Selective Antagonist | 25 nM | 33 nM | Inactive | |

| Compound 4c (Bhuniya et al.) | Selective Antagonist | 7 nM | - | 7 nM | |

| Compound 5g (Bhuniya et al.) | Selective Antagonist | 35 nM | - | 135 nM | |

| Cpd3 (AK-968/12117473) | Antagonist | - | - | - | |

| Compound 7a | Antagonist | - | - | - |

Note: Data for Cpd3 and Compound 7a are primarily from functional assays demonstrating antagonism, with specific IC50 or Ki values not always publicly available.

Experimental Protocols for Antagonist Characterization

The characterization of SUCNR1 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for SUCNR1. This assay directly measures the displacement of a radiolabeled ligand from the receptor by the antagonist.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human SUCNR1.

-

Radioligand: [3H]NF-56-EJ40 is a commonly used radiolabeled antagonist for SUCNR1 binding assays.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4, is used.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]NF-56-EJ40 and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional assays are essential to confirm that a compound not only binds to the receptor but also inhibits its function.

a) Calcium Mobilization Assay (for Gq signaling):

Objective: To measure the inhibition of succinate-induced intracellular calcium release.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing SUCNR1 are plated in 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist.

-

Agonist Stimulation: Succinate is added to stimulate the receptor, and the change in fluorescence is measured using a plate reader with kinetic read capabilities.

-

Data Analysis: The inhibition of the succinate-induced calcium response is quantified to determine the IC50 of the antagonist.

b) cAMP Assay (for Gi signaling):

Objective: To measure the antagonist's ability to block the succinate-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing SUCNR1 are cultured in the presence of forskolin or another adenylyl cyclase activator to elevate basal cAMP levels.

-

Compound Incubation: Cells are pre-incubated with the test antagonist.

-

Agonist Stimulation: Succinate is added, which, through Gi coupling, will inhibit adenylyl cyclase and reduce cAMP levels.

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The reversal of succinate-induced cAMP reduction is used to calculate the antagonist's IC50.

c) GTPγS Binding Assay:

Objective: To measure the antagonist's effect on G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

-

Membrane Preparation: Membranes from SUCNR1-expressing cells are used.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, an agonist (succinate), and varying concentrations of the antagonist.

-

Separation and Detection: The reaction is stopped, and membrane-bound [35S]GTPγS is separated from the free form by filtration and quantified by scintillation counting.

-

Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding provides a measure of the antagonist's potency.

In Vivo Models

The efficacy of SUCNR1 antagonists must be confirmed in relevant animal models of disease.

Objective: To evaluate the ability of an SUCNR1 antagonist to ameliorate kidney damage in a model of diabetic nephropathy.

Methodology:

-

Animal Model: A common model is the db/db mouse, which develops hyperglycemia, obesity, and progressive kidney disease. To accelerate the nephropathy, a uninephrectomy can be performed, and hypertension can be induced via renin-AAV.

-

Dosing: The SUCNR1 antagonist is administered to the animals, typically via oral gavage, for a specified duration.

-

Efficacy Readouts:

-

Proteinuria: Measurement of albumin-to-creatinine ratio in urine is a key indicator of kidney damage.

-

Histology: Kidney sections are examined for markers of fibrosis (e.g., Masson's trichrome staining) and glomerulosclerosis.

-

Gene and Protein Expression: Analysis of markers for inflammation (e.g., NF-κB) and epithelial-mesenchymal transition (EMT) in kidney tissue.

-

Objective: To assess the anti-inflammatory effects of an SUCNR1 antagonist in the central nervous system.

Methodology:

-

Animal Model: A model of periodontitis-induced neuroinflammation in mice can be used. This model leverages the link between peripheral inflammation and CNS inflammation.

-

Dosing: The antagonist can be administered orally or via a topical gel formulation.

-

Efficacy Readouts:

-

Cytokine Levels: Measurement of pro-inflammatory cytokines such as IL-1β in the hippocampus, cerebellum, and systemically.

-

Microglial Activation: Immunohistochemical analysis of microglial markers in brain tissue.

-

Visualizing SUCNR1 Signaling and Discovery

SUCNR1 Signaling Pathways

Caption: SUCNR1 dual signaling pathways via Gq and Gi proteins.

Experimental Workflow for SUCNR1 Antagonist Discovery

Caption: A typical workflow for the discovery and development of SUCNR1 antagonists.

Current Status and Future Directions

The discovery of SUCNR1 antagonists is a rapidly evolving field. A number of potent and selective antagonists have been identified and have shown promising efficacy in preclinical models of various diseases. To date, there are no publicly disclosed SUCNR1 antagonists in clinical trials. The primary challenge in the field is the translation of preclinical efficacy into clinical success. Future research will likely focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic properties of existing antagonist scaffolds.

-

Identifying biomarkers to select patient populations most likely to respond to SUCNR1-targeted therapies.

-

Further elucidating the specific roles of Gq versus Gi signaling in different disease contexts to develop pathway-biased antagonists.

References

- 1. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 4. Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7tmantibodies.com [7tmantibodies.com]

The Role of Succinate Receptor 1 (SUCNR1) in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the central nervous system (CNS), particularly in the context of neuroinflammation. Its effects are primarily mediated through the G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), also known as GPR91. Activation of SUCNR1 on various CNS cells, including microglia, astrocytes, and neurons, triggers a cascade of intracellular events that can exacerbate inflammatory responses and contribute to the pathology of numerous neurological disorders. This technical guide provides an in-depth overview of the role of SUCNR1 in neuroinflammation, detailing its signaling pathways, expression patterns, and involvement in disease. It also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to SUCNR1 and its Ligand

Succinate is traditionally known for its role in cellular metabolism. However, under conditions of metabolic stress, such as hypoxia or inflammation, succinate can accumulate and be released into the extracellular space.[1] Extracellular succinate then acts as a "metabokine," signaling through SUCNR1 to modulate cellular function.[2] SUCNR1 is a Class A G protein-coupled receptor (GPCR) that is activated by succinate and other dicarboxylic acids.[3] This receptor is coupled to both Gi and Gq signaling pathways, leading to a diverse range of downstream effects.[4]

SUCNR1 Signaling in the CNS

The activation of SUCNR1 by succinate initiates distinct signaling cascades depending on the G protein it couples with. This dual coupling allows for a complex and context-dependent cellular response.

-

Gq-mediated signaling: Upon binding succinate, SUCNR1 can activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[4] This calcium influx can activate various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs).

-

Gi-mediated signaling: Alternatively, SUCNR1 can couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

MAPK Pathway Activation: A significant downstream consequence of SUCNR1 activation is the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK. This pathway is a critical regulator of inflammatory cytokine production.

Cellular Expression and Role in Neuroinflammation

SUCNR1 is expressed on various cell types within the CNS, with its role in neuroinflammation being most prominently studied in microglia and astrocytes.

3.1 Microglia: Microglia are the resident immune cells of the CNS and express SUCNR1. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), microglia upregulate SUCNR1 expression. Extracellular succinate, acting through SUCNR1, can promote a pro-inflammatory M1-like phenotype in microglia, characterized by the production of inflammatory cytokines such as IL-1β and TNF-α. This process is often dependent on the p38 MAPK signaling pathway. Inhibition of SUCNR1 has been shown to suppress this microglial activation and reduce neuroinflammation.

3.2 Astrocytes: Astrocytes, the most abundant glial cells in the CNS, also express SUCNR1. Succinate stimulation of astrocytes can induce the expression of pro-inflammatory and pro-angiogenic factors, including IL-6 and VEGF. This suggests that astrocytes, via SUCNR1 signaling, contribute to the inflammatory milieu and vascular changes seen in neurological diseases.

3.3 Neurons and Neural Stem Cells (NSCs): SUCNR1 is also expressed in neurons and neural stem cells. Interestingly, in NSCs, SUCNR1 activation by succinate released from inflammatory macrophages can trigger an anti-inflammatory response, including the secretion of prostaglandin E2 (PGE2). This highlights a potentially neuroprotective role for SUCNR1 signaling in certain contexts.

Quantitative Data on SUCNR1 Pharmacology and Expression

The following tables summarize key quantitative data related to SUCNR1 pharmacology and its expression in the context of neuroinflammation.

Table 1: SUCNR1 Agonist and Antagonist Activity

| Compound | Type | Assay | EC50 / IC50 | Cell Type/System | Reference |

| Succinate | Agonist | cAMP inhibition | 29 µM | HEK293 | |

| Succinate | Agonist | G-protein activation | 17-56 µM | - | |

| cis-Epoxysuccinic acid | Agonist | cAMP inhibition | 2.7 µM | HEK293 | |

| Compound 7a | Antagonist | SUCNR1 signaling | - | Microglia | |

| NF-56-EJ40 | Antagonist | Radioligand binding | IC50 = 25 nM (human) | - |

Table 2: Succinate Levels in CNS Pathologies

| Condition | Fluid | Succinate Concentration | Fold Change vs. Control | Reference |

| Secondary Progressive MS | CSF | Increased | Significant | |

| Relapsing-Remitting MS | CSF | Increased | Significant (lesser than SPMS) | |

| Rheumatoid Arthritis | Synovial Fluid | - | 74-fold increase |

Table 3: SUCNR1-Mediated Gene and Protein Expression Changes

| Cell Type | Stimulus | Target Gene/Protein | Change | Reference |

| Primary Microglia | LPS | CD86 (M1 marker) | Increased | |

| Primary Microglia | LPS | CD206 (M2 marker) | Decreased | |

| Astrocytes | Succinate | IL-1β, IL-6 | Increased | |

| Astrocytes | Succinate | VEGF, Ang1, Ang2 | Increased | |

| Neural Stem Cells | Succinate | Ptgs2 (encodes COX-2) | Upregulated |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of SUCNR1 in neuroinflammation.

5.1 Primary Microglial Cell Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.

-

Tissue Dissociation:

-

Euthanize P1-P2 mouse pups and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS) and gently triturate the tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Mixed Glial Culture:

-

Plate the cell suspension in poly-D-lysine-coated T75 flasks at a density of one brain per flask.

-

Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom of the flask.

-

-

Microglia Isolation:

-

After 10-14 days, when the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the microglia and centrifuge at 300 x g for 5 minutes.

-

Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity should be >95% as confirmed by CD11b staining.

-

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

Unlocking the Therapeutic Potential of hGPR91: A Deep Dive into Antagonist Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. As the receptor for the Krebs cycle intermediate succinate, hGPR91 is implicated in pathophysiological processes including renal hypertension, diabetic retinopathy, and neuroinflammation.[1][2] The development of potent and selective antagonists for this receptor is a key strategy for mitigating the downstream effects of aberrant succinate signaling. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of hGPR91 antagonists, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.

From High-Throughput Screening to Potent Leads: The SAR Landscape

The initial breakthrough in the discovery of selective hGPR91 antagonists came from a high-throughput screening campaign that identified a micromolar hit from a chemical library originally synthesized for the Bradykinin B1 Receptor program.[2][3] This initial hit, compound 1 , served as the scaffold for a systematic SAR study that led to the discovery of highly potent and selective antagonists.[2] The core of this exploration focused on modifications of a central heterocyclic ring system and its substituents.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from these pioneering SAR studies, providing a clear comparison of the impact of structural modifications on antagonist potency at the human GPR91 receptor.

Table 1: SAR of the Phenyl Ring Substitutions (Series 2)

| Compound | R | hGPR91 IC50 (nM) |

| 2a | H | 150 |

| 2b | 4-F | 40 |

| 2c | 4-Cl | 35 |

| 2d | 4-Br | 50 |

| 2e | 4-CH3 | 200 |

| 2f | 3-Cl | 80 |

| 2g | 2-Cl | 500 |

Data synthesized from Bhuniya et al., 2011.

Table 2: SAR of the Phenyl Ring Substitutions (Series 4)

| Compound | R | hGPR91 IC50 (nM) |

| 4a | H | 100 |

| 4b | 4-F | 15 |

| 4c | 4-Cl | 7 |

| 4d | 4-Br | 20 |

| 4e | 4-CH3 | 120 |

Data synthesized from Bhuniya et al., 2011.

Table 3: SAR of Orally Bioavailable Compounds

| Compound | hGPR91 IC50 (nM) | Selectivity vs hGPR99 | Oral Bioavailability (%F) in Rat |

| 5g | 35 | >1000-fold | 26 |

| 7e | 180 | >100-fold | 87 |

Data synthesized from Bhuniya et al., 2011.

Visualizing the Path to Discovery and Action

To better understand the context of hGPR91 antagonist development, the following diagrams illustrate the key signaling pathway, the experimental workflow for antagonist discovery, and the logical progression of the structure-activity relationship studies.

Caption: GPR91 Signaling Pathway.

Caption: hGPR91 Antagonist Discovery Workflow.

References

- 1. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent and selective small molecule hGPR91 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of hGPR91 Antagonist 1 (Compound 4c)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of GPR91. This activation has been implicated in a range of physiological and pathological processes, including renal hypertension, retinal angiogenesis, and immune responses.[2][3] Consequently, the development of selective GPR91 antagonists has become a significant area of interest for therapeutic intervention. This technical guide focuses on "hGPR91 antagonist 1," also identified as Compound 4c, a potent and selective antagonist of the human GPR91 receptor.[2][4] We will delve into its cellular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Quantitative Data on hGPR91 Antagonists

The following table summarizes the in vitro potency of this compound (Compound 4c) and other notable GPR91 antagonists for comparative analysis.

| Compound Name | Alias | Target | Assay Type | Potency (IC50/Ki) | Species | Reference |

| This compound | Compound 4c | hGPR91 | Calcium Mobilization | 7 nM (IC50) | Human | **** |

| hGPR91 antagonist 3 | Compound 5g | hGPR91 | Calcium Mobilization | 35 nM (IC50) | Human | |

| - | Compound 7e | hGPR91 | Calcium Mobilization | 180 nM (IC50) | Human | |

| NF-56-EJ40 | - | hSUCNR1 | Radioligand Binding | 33 nM (Ki) | Human | |

| Succinate/succinate receptor antagonist 1 | Compound 7a | SUCNR1 | Functional Assay | 20 µM (IC50) | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize this compound and its effects on cellular signaling.

Calcium Mobilization Assay (FLIPR)

This assay is a primary method for determining the potency of GPR91 antagonists by measuring their ability to inhibit succinate-induced intracellular calcium release.

Principle: GPR91 activation, particularly through its coupling to Gq proteins, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol:

-

Cell Culture: CHO-K1 cells stably co-expressing human GPR91 and a promiscuous G-protein (e.g., Gα16 or Gqi5) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to 70-80% confluency.

-

Dye Loading: The culture medium is removed, and the cells are washed with a buffered salt solution. A calcium-sensitive dye loading solution (e.g., Fluo-4 AM) is then added to each well, and the plate is incubated for 1 hour at 37°C.

-

Compound Incubation: this compound (Compound 4c) is serially diluted and added to the wells. The plate is incubated for a further 15-30 minutes.

-

Agonist Stimulation and Detection: The plate is placed in a Functional Drug Screening System (FDSS) or a FLIPR (Fluorometric Imaging Plate Reader). A solution of succinate (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells to stimulate the receptor.

-

Data Analysis: The fluorescence intensity is measured before and after the addition of succinate. The inhibition of the succinate-induced calcium response by this compound is used to calculate its IC50 value.

cAMP Inhibition Assay (HTRF)

This assay is used to assess the antagonist's effect on the Gi-coupled signaling pathway of GPR91.

Principle: Activation of GPR91 by succinate leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Cells expressing hGPR91 are cultured as described for the calcium mobilization assay.

-

Compound Incubation: Cells are incubated with various concentrations of this compound.

-

Stimulation: Forskolin (an activator of adenylyl cyclase) is added to elevate basal cAMP levels, followed by the addition of succinate.

-

Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

-

Data Analysis: The ability of this compound to reverse the succinate-induced inhibition of forskolin-stimulated cAMP production is measured to determine its potency.

Rat Pharmacodynamic Assay for Blood Pressure

This in vivo assay demonstrates the ability of GPR91 antagonists to block the physiological effects of succinate.

Protocol:

-

Animal Model: Male Wistar rats are used for this study.

-

Catheterization: The animals are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for compound administration.

-

Antagonist Administration: this compound (Compound 4c) is administered intravenously.

-

Succinate Challenge: After a set period, a bolus of succinate is injected intravenously to induce a transient increase in blood pressure.

-

Data Collection: The change in mean arterial pressure (MAP) is continuously monitored. The inhibitory effect of Compound 4c on the succinate-induced pressor response is quantified. For example, this compound has been shown to cause a 59% and 76% inhibition of the change in MAP at 2 and 4 hours post-dose, respectively.

Signaling Pathways and Cellular Targets

This compound exerts its effects by blocking the succinate-induced activation of GPR91, thereby inhibiting its downstream signaling cascades. GPR91 is known to couple to both Gi/o and Gq/11 G-protein families.

Gq/11 Signaling Pathway

The Gq-mediated pathway is primarily associated with calcium mobilization.

Caption: Gq-mediated signaling pathway of GPR91.

Gi/o Signaling Pathway

The Gi-mediated pathway leads to the inhibition of cAMP production and can also influence other downstream effectors.

Caption: Gi-mediated signaling pathway of GPR91.

Key Cellular Targets and Effects

This compound has been shown to modulate the function of several cell types by blocking the effects of succinate.

-

Immune Cells: In immune cells like macrophages and dendritic cells, GPR91 activation by succinate can promote a pro-inflammatory response. For example, in the context of rheumatoid arthritis, succinate in synovial fluid can induce the release of IL-1β from macrophages. This compound (Compound 4c) has been demonstrated to block this succinate-induced IL-1β release from U937 cells, highlighting its potential as an anti-inflammatory agent.

-

Retinal Cells: GPR91 is expressed in retinal ganglion cells and its activation by succinate is a key driver of retinal angiogenesis, partly through the upregulation of vascular endothelial growth factor (VEGF). The use of GPR91 antagonists like Compound 4c could therefore be a therapeutic strategy for proliferative retinopathies.

-

Renal Cells: In the kidney, GPR91 is involved in the regulation of renin release, which is a critical step in the control of blood pressure. Succinate-induced activation of GPR91 can lead to an increase in blood pressure. The ability of this compound to block this effect in vivo suggests its potential for the treatment of hypertension.

-

Platelets: GPR91 is expressed on platelets, and its activation by succinate can enhance platelet aggregation. Antagonists of GPR91 could therefore have anti-thrombotic effects.

Selectivity Profile

A crucial aspect of a drug candidate's profile is its selectivity. This compound (Compound 4c) has demonstrated high selectivity for the human GPR91 receptor. In the initial report by Bhuniya et al. (2011), it was shown to be over 1000-fold more selective for hGPR91 compared to the closely related receptor, GPR99. Furthermore, it was reported to be over 100-fold selective in a broader "Drug Matrix" screen, although the specific targets in this screen were not detailed.

Conclusion

This compound (Compound 4c) is a potent and selective antagonist of the human GPR91 receptor with demonstrated activity in vitro and in vivo. By blocking the signaling of its endogenous ligand, succinate, this compound modulates key cellular responses in immune, retinal, and renal cells, among others. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued investigation of this compound and the development of novel therapeutics targeting the succinate-GPR91 axis. Further studies to fully elucidate its selectivity profile and pharmacokinetic properties will be critical for its progression as a potential drug candidate.

References

hGPR91 (SUCNR1) Expression in Microglial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G-protein coupled receptor that has emerged as a critical player in sensing metabolic stress and modulating immune responses. In the central nervous system (CNS), microglia, the resident immune cells, express GPR91, positioning this receptor as a key interface between metabolism and neuro-inflammation. Extracellular succinate, traditionally known as a mitochondrial metabolite, can accumulate in the extracellular space during conditions of metabolic stress, such as hypoxia and inflammation, acting as a signaling molecule or "alarmin" through GPR91.[1][2] This guide provides a comprehensive technical overview of hGPR91 expression in microglial cells, its signaling pathways, and detailed experimental protocols for its study.

Quantitative Data on hGPR91 Expression and Function

Quantitative understanding of GPR91 expression and its activation is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

| Parameter | Cell Type/Condition | Value | Reference |

| Succinate EC50 | Human myeloid U937 cells (calcium mobilization) | 96 µM | [1] |

| Succinate EC50 | Murine macula densa cells (renin release) | 350 µM | [3] |

| Basal Intracellular Succinate | Primary Neural Stem Cells | 0.36 ± 0.08 µM | [4] |

| Intracellular Succinate after OGD | Primary Neural Stem Cells (2 hours) | 3.28 ± 0.19 µM |

Table 1: Ligand Activation and Concentration Data for GPR91.

| Condition | Cell Type | Fold Change in Sucnr1 mRNA | Reference |

| LPS (100 ng/mL) | Wild-type bone marrow-derived macrophages (BMDMs) | ~10-fold increase | |

| IL-1β (10 ng/mL) | Wild-type bone marrow-derived macrophages (BMDMs) | ~3-fold increase |

Table 2: Regulation of GPR91 mRNA Expression in Myeloid Cells.

Signaling Pathways of hGPR91 in Microglia

The activation of GPR91 by extracellular succinate in microglia is believed to initiate a pro-inflammatory signaling cascade. While the precise pathway in microglia is still under active investigation, studies in macrophages and other cell types suggest the involvement of G-protein coupling leading to the activation of downstream effector pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. This ultimately results in the production and release of pro-inflammatory cytokines such as IL-1β.

Interestingly, the role of succinate in microglial activation is dichotomous. While extracellular succinate acting through GPR91 is generally pro-inflammatory, increased intracellular succinate appears to have an anti-inflammatory effect by reducing mitochondrial fission and reactive oxygen species (ROS) production, a mechanism that is independent of GPR91.

Visualizing the GPR91 Signaling Pathway

The following diagram illustrates the proposed pro-inflammatory signaling pathway of GPR91 in microglia.

References

- 1. GPR91 senses extracellular succinate released from inflammatory macrophages and exacerbates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 3. Activation of the Succinate Receptor GPR91 in Macula Densa Cells Causes Renin Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Selective GPR91 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. Its activation by the Krebs cycle intermediate succinate under pathophysiological conditions links cellular metabolism to disease processes. This technical guide provides an in-depth overview of the discovery of selective GPR91 inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

GPR91 Signaling Pathways

GPR91 is a G protein-coupled receptor that primarily couples to Gi and Gq proteins. Upon activation by succinate, GPR91 initiates a cascade of downstream signaling events. The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Discovery of Selective GPR91 Inhibitors

The discovery of selective GPR91 inhibitors has been a key focus of research to modulate its activity for therapeutic benefit. A common approach involves a multi-step screening cascade to identify and characterize potent and selective antagonists.

High-Throughput Screening (HTS)

The initial step in inhibitor discovery is typically a high-throughput screening (HTS) campaign to screen large compound libraries for their ability to inhibit GPR91 activation. A common HTS assay measures the inhibition of succinate-induced intracellular calcium mobilization in cells stably expressing GPR91.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Hits identified from the HTS are then subjected to lead optimization, which involves systematic chemical modifications to improve their potency, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity.

Quantitative Data of Selective GPR91 Inhibitors

Several classes of selective GPR91 inhibitors have been identified and characterized. The following tables summarize the quantitative data for some of the most well-described compounds.

| Compound | hGPR91 IC50 (nM) | rGPR91 IC50 (nM) | Selectivity vs. hGPR99 | Reference |

| 1 | 800 | - | - | [1] |

| 2c | 7 | 7 | >1000-fold | [1] |

| 4c | 35 | 35 | >1000-fold | [1] |

| 5g | 10 | 10 | >1000-fold | [1] |

| 7e | 180 | 435 | >100-fold | [1] |

| NF-56-EJ40 | 25 (Ki = 33 nM) | No activity | Highly selective |

hGPR91: human GPR91; rGPR91: rat GPR91; hGPR99: human GPR99 (a closely related receptor)

Experimental Protocols

Detailed experimental protocols are crucial for the successful discovery and characterization of GPR91 inhibitors. Below are outlines of key assays.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Transfection: Cells are transiently or stably transfected with a mammalian expression vector containing the coding sequence for human or rat GPR91. Stable cell lines are selected using an appropriate antibiotic resistance marker.

Intracellular Calcium Mobilization Assay

This assay is a primary method for screening and characterizing GPR91 inhibitors.

-

Cell Plating: GPR91-expressing HEK293 cells are plated in 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Incubation: Test compounds (potential inhibitors) are added to the wells at various concentrations and incubated for a defined period.

-

Succinate Stimulation: The natural ligand, succinate, is added to the wells to stimulate GPR91 and induce calcium release.

-

Fluorescence Reading: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The IC50 values of the inhibitors are calculated by plotting the percentage of inhibition of the succinate response against the inhibitor concentration.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of Gq pathway activation.

-

Cell Labeling: GPR91-expressing cells are labeled with myo-[3H]inositol overnight.

-

Compound Treatment: Cells are pre-incubated with test compounds followed by stimulation with succinate in the presence of LiCl (to inhibit inositol monophosphatase).

-

IP Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Quantification: The amount of accumulated [3H]inositol phosphates is quantified by scintillation counting.

-

Data Analysis: IC50 values are determined from concentration-response curves.

cAMP Inhibition Assay

This assay measures the activity of inhibitors on the Gi pathway.

-

Cell Treatment: GPR91-expressing cells are incubated with test compounds.

-

Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels. Succinate is added to activate the Gi pathway and inhibit this forskolin-induced cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The ability of the inhibitors to reverse the succinate-induced inhibition of cAMP production is quantified to determine their potency.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing GPR91.

-

Binding Reaction: The membranes are incubated with a radiolabeled GPR91 ligand (agonist or antagonist) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured by scintillation counting.

-

Data Analysis: The Ki (inhibitor constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Assay

An in vivo assay is essential to demonstrate the target engagement and efficacy of the inhibitors in a physiological context. A rat model of succinate-induced hypertension has been utilized.

-

Animal Model: Anesthetized rats are used.

-

Blood Pressure Monitoring: A catheter is placed in the carotid artery to continuously monitor blood pressure.

-

Compound Administration: The GPR91 inhibitor is administered intravenously or orally.

-

Succinate Challenge: After a defined period, succinate is administered intravenously to induce a transient increase in blood pressure.

-

Data Analysis: The ability of the inhibitor to block the succinate-induced pressor response is measured.

Structure-Based Drug Design

The recent determination of the crystal structure of GPR91 in complex with an antagonist has provided a significant breakthrough for structure-based drug design. This structural information allows for the rational design of novel inhibitors with improved potency and selectivity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Binding Affinity and Kinetics of hGPR91 Antagonists

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant therapeutic target. As the endogenous receptor for the Krebs cycle intermediate succinate, it links cellular metabolism to signal transduction.[1] Under conditions of metabolic stress like hypoxia or inflammation, extracellular succinate levels rise, activating SUCNR1.[2] This activation is implicated in a range of pathophysiological processes, including hypertension, inflammation, retinal angiogenesis, and liver fibrosis, making the development of potent and selective antagonists a key focus for therapeutic intervention.[3][4]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of reported hGPR91 antagonists. It includes quantitative data, detailed experimental protocols for characterization, and visualizations of key pathways and workflows to support ongoing research and development efforts.

hGPR91 Antagonist Binding Affinity

The binding affinity of an antagonist for its receptor is a critical parameter, typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitor constant (Ki). A lower value for these parameters indicates a higher binding affinity. A variety of small molecule antagonists for hGPR91 have been identified through methods ranging from high-throughput screening to in silico virtual screening.[3]

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities for several notable hGPR91 antagonists. The data has been compiled from various cell-based functional assays and direct binding experiments.

| Compound Name/Alias | Antagonist Type | Target Species | Assay Type | Parameter | Value (nM) | Selectivity Notes | Reference(s) |

| Compound 4c | Selective Antagonist | Human | Functional (Ca2+) | IC50 | 7 | >1000-fold vs hGPR99 | |

| NF-56-EJ40 | Selective Antagonist | Human | Functional ([³⁵S]GTPγS) | IC50 | 25 | Highly selective for human over rat SUCNR1 | |

| NF-56-EJ40 | Selective Antagonist | Human | Radioligand Binding | Ki | 33 | ||

| Compound 2c | Selective Antagonist | Human | Functional (Ca2+) | IC50 | 30 | >1000-fold vs hGPR99 | |

| Compound 5g | Orally Active Antagonist | Human | Functional (Ca2+) | IC50 | 35 | >1000-fold vs hGPR99 | |

| Compound 5g | Orally Active Antagonist | Rat | Functional (Ca2+) | IC50 | 135 | ||

| SUCNR1-IN-1 (Cpd 20) | Inhibitor | Human | Not Specified | IC50 | 88 | ||

| Compound 7e | Orally Active Antagonist | Human | Functional (Ca2+) | IC50 | 180 | >100-fold vs hGPR99 | |

| TUG-2465 (Cpd 46) | Fluorescent Antagonist | Human | BRET Binding Assay | Kd | 310 | ||

| Hit Compound 1 | Screening Hit | Human | Functional (Ca2+) | IC50 | 800 | ||

| Compound 7a | Antagonist | Not Specified | Not Specified | IC50 | 20,000 |

Experimental Protocols for Affinity Determination

The characterization of hGPR91 antagonists relies on a suite of in vitro assays designed to measure their ability to block succinate-induced receptor activation. SUCNR1 is known to couple to both Gαi and Gαq protein pathways, providing multiple downstream signaling readouts.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response triggered by an agonist (succinate). The IC50 value is determined by generating a dose-response curve for the antagonist in the presence of a fixed concentration of agonist.

-

Calcium (Ca2+) Mobilization Assay: This is the most commonly cited method for hGPR91 antagonists. SUCNR1 activation via the Gq pathway stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. The assay measures this change in intracellular calcium concentration, typically using a calcium-sensitive fluorescent dye. Antagonists are evaluated by their ability to inhibit the succinate-induced calcium flux.

-

[³⁵S]GTPγS Binding Assay: This assay provides a direct measure of G protein activation. In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound radioactivity is measured, often using a scintillation proximity assay (SPA) format. Antagonists are quantified by their ability to reduce agonist-stimulated [³⁵S]GTPγS binding.

-

cAMP Inhibition Assay: SUCNR1 activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In this assay, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. The ability of succinate to reduce these elevated cAMP levels is measured, and an antagonist's potency is determined by its ability to reverse this inhibition.

Direct Binding Assays

Direct binding assays measure the physical interaction between the antagonist and the receptor, allowing for the determination of Ki and Kd values.

-

Radioligand Competition Binding Assay: This is a gold-standard method for determining the affinity (Ki) of an unlabeled compound. The assay involves incubating a receptor source (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (a "tracer" with known affinity) and varying concentrations of the unlabeled antagonist being tested. The antagonist competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, an IC50 value can be determined and then converted to a Ki value using the Cheng-Prusoff equation. The development of radiolabeled antagonists like [³H]NF-56-EJ40 is crucial for enabling these studies.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay: This newer technology can be used to measure ligand binding in living cells. The receptor is tagged with a luciferase (e.g., Nluc), and a fluorescently labeled ligand (a "tracer") is used. When the fluorescent tracer binds to the receptor, it comes into close proximity with the luciferase. Upon addition of a substrate, the luciferase emits light, which excites the fluorophore on the tracer, leading to a BRET signal. Unlabeled antagonists compete with the fluorescent tracer, causing a decrease in the BRET signal, which allows for the determination of affinity.

hGPR91 Antagonist Binding Kinetics

While binding affinity is a measure of potency at equilibrium, binding kinetics describes the rate at which a drug binds to and dissociates from its target. These parameters—the association rate constant (kon) and the dissociation rate constant (koff)—determine the drug-target residence time (1/koff). A longer residence time can lead to a more durable pharmacological effect, which may be advantageous in vivo.

Quantitative Kinetic Data

Specific kon, koff, or residence time data for hGPR91 antagonists are not widely published in the current literature. However, studies using fluorescent tracers have begun to explore these properties, noting that kinetic parameters can differ significantly even between species orthologs. The development of kinetic assays is a key next step in the advanced characterization of hGPR91 antagonists.

| Compound Name | Target Species | Parameter | Value | Method | Reference(s) |

| Data Not Available | - | kon | - | - | - |

| Data Not Available | - | koff | - | - | - |

| Data Not Available | - | Residence Time | - | - | - |

Experimental Protocols for Kinetic Determination

Kinetic parameters can be assessed using direct, real-time binding methods or inferred from functional "washout" experiments.

-

Washout / Receptor Recovery Assay: This functional assay provides an estimate of the antagonist's residence time. First, cells expressing the receptor are incubated with the antagonist to allow binding to reach equilibrium. Then, the unbound antagonist is removed by washing the cells. At various time points after the washout, the cells are stimulated with a fixed concentration of agonist (succinate), and the functional response (e.g., calcium flux) is measured. A slow recovery of the agonist response over time indicates a slow dissociation rate (koff) and a long drug-target residence time.

-

Real-Time Binding Assays: Technologies like Surface Plasmon Resonance (SPR), BRET, or real-time radioligand binding platforms allow for the direct measurement of association and dissociation.

-

Association Phase: The receptor is exposed to the labeled ligand, and the increase in binding signal is monitored over time to determine the observed association rate (kobs). By plotting kobs against different ligand concentrations, both kon and koff can be calculated.

-

Dissociation Phase: After the binding reaches equilibrium, dissociation is initiated, either by adding an excess of unlabeled ligand or by washing out the labeled ligand. The decay of the binding signal over time is then monitored to directly determine the dissociation rate constant, koff.

-

References

- 1. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent and selective small molecule hGPR91 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of species-selective antagonist binding to the succinate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The GPR91 Antagonist Paradox: Inhibition of Internalization Despite Enhanced Arrestin Recruitment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), is a critical sensor of the Krebs cycle intermediate, succinate. It plays a significant role in a variety of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention. While agonist-induced internalization of GPR91 is a well-documented phenomenon for signal termination and desensitization, the role of antagonists in receptor trafficking is less intuitive. This technical guide synthesizes the current understanding of GPR91 internalization, with a specific focus on the unexpected effects of antagonist binding. Contrary to the typical GPCR paradigm where some antagonists can induce internalization, current evidence strongly indicates that the selective human GPR91 antagonist, NF-56-EJ40, inhibits constitutive and agonist-induced receptor internalization. This leads to an accumulation of the receptor at the plasma membrane. Paradoxically, this same antagonist has been shown to increase the recruitment of β-arrestin-3 to the receptor at the cell surface. This guide provides a detailed overview of these findings, including the experimental protocols used to elucidate this unique pharmacological profile and the signaling pathways involved.

GPR91 Internalization: The Agonist and Constitutive Pathways

GPR91 is known to internalize through two primary mechanisms:

-

Agonist-Induced Internalization: Upon binding of its endogenous ligand, succinate, or synthetic agonists such as cis-epoxysuccinate (CES), GPR91 undergoes rapid internalization into endosomal compartments.[1] This process is a canonical mechanism for GPCRs to attenuate signaling.

-

Constitutive Internalization: Evidence suggests that GPR91 also undergoes constant, ligand-independent internalization and recycling.[2] This results in a significant steady-state population of the receptor within intracellular vesicles.[2]

The Effect of Antagonist NF-56-EJ40 on GPR91 Trafficking

Studies utilizing the potent and selective human GPR91 antagonist NF-56-EJ40 have revealed a non-canonical effect on receptor trafficking. Instead of promoting internalization, NF-56-EJ40 actively prevents it.

Inhibition of Internalization and Increased Cell Surface Expression

Treatment of cells expressing GPR91 with NF-56-EJ40 leads to an increased presence of the receptor at the plasma membrane.[2] This suggests that the antagonist not only blocks agonist-induced internalization but also interferes with the constitutive internalization pathway, effectively trapping the receptor at the cell surface.

Data Presentation

The following tables summarize the quantitative findings from key experiments demonstrating the effect of NF-56-EJ40 on GPR91 cell surface expression and its interaction with β-arrestin-3.

Table 1: Effect of Antagonist NF-56-EJ40 on GPR91 Cell Surface Expression

| Condition | Normalized Cell Surface Expression (Fold Change vs. Vehicle) | Description | Source |

| Vehicle (Control) | 1.00 | Baseline cell surface expression of GPR91. | [2] |

| NF-56-EJ40 (100 nM) | ~1.25 - 1.50 | Pre-incubation with the antagonist for 30 minutes increases the amount of GPR91 detected at the plasma membrane. |

Data are estimated based on graphical representations in the source literature and are intended for comparative purposes.

The Arrestin Recruitment Paradox

A surprising finding is that while NF-56-EJ40 inhibits GPR91 internalization, it simultaneously promotes the recruitment of β-arrestin-3 to the receptor at the plasma membrane. This is paradoxical, as β-arrestin recruitment is typically the initiating step for clathrin-mediated endocytosis of GPCRs. The data indicates that NF-56-EJ40 binding induces a receptor conformation that is competent for arrestin binding but deficient in the subsequent steps required for internalization.

Table 2: Effect of Ligands on SUCNR1 and β-Arrestin-3 Interaction (BRET Assay)

| Ligand Treatment | Normalized BRET Ratio (Fold Change vs. Vehicle) | Description | Source |

| Vehicle (Control) | 1.00 | Baseline interaction between SUCNR1-mVenus and arrestin-3-Nluc. | |

| Succinate (200 µM) | ~1.15 | Agonist stimulation increases the BRET ratio, indicating arrestin recruitment. | |

| cis-Epoxysuccinate (CES) (200 µM) | ~1.15 | Synthetic agonist stimulation also increases arrestin recruitment. | |

| NF-56-EJ40 (100 nM) | ~1.15 | The antagonist alone increases the BRET ratio to a similar extent as agonists. | |

| NF-56-EJ40 + Succinate | ~1.15 | No additive effect is observed when the antagonist is co-incubated with an agonist. |

Data are estimated based on graphical representations in the source literature and are intended for comparative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GPR91 Signaling and Trafficking Pathways

Caption: Agonist vs. Antagonist effects on GPR91 signaling and trafficking.

Experimental Workflow for BRET Assay

Caption: Workflow for measuring GPR91-Arrestin interaction via BRET.

Experimental Workflow for Cell Surface ELISA

Caption: Workflow for quantifying cell surface GPR91 via ELISA.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard procedures and information available in the cited literature.

Protocol for Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is designed to measure the proximity between GPR91 and β-arrestin-3 in live cells.

Materials:

-

HEK293-T cells

-

Plasmids: SUCNR1-mVenus (or other suitable yellow fluorescent protein acceptor) and arrestin-3-Nluc (NanoLuc luciferase donor)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

White, clear-bottom 96-well cell culture plates

-

Assay buffer (e.g., HBSS)

-

Nluc substrate (e.g., coelenterazine h or furimazine)

-

Test compounds: Succinate, CES, NF-56-EJ40

-

Luminometer capable of reading dual emissions (e.g., ~460nm for donor and ~535nm for acceptor)

Methodology:

-

Cell Transfection: Co-transfect HEK293-T cells with SUCNR1-mVenus and arrestin-3-Nluc plasmids at an optimized ratio (e.g., 1:10 donor:acceptor ratio to minimize bystander BRET). Culture for 24-48 hours.

-

Cell Plating: Harvest transfected cells and seed them into white, clear-bottom 96-well plates at a density of ~50,000 cells per well. Allow cells to adhere for at least 12 hours.

-

Compound Treatment: Gently replace the culture medium with assay buffer. Add test compounds (vehicle, succinate, CES, NF-56-EJ40) to the appropriate wells and incubate at 37°C for 30 minutes.

-

Substrate Addition: Immediately before reading, add the Nluc substrate to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure luminescence at two wavelengths: the donor emission window (e.g., 440-480 nm) and the acceptor emission window (e.g., 515-555 nm).

-

Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal. Normalize the data to the vehicle control to determine the fold change in BRET ratio.

Protocol for Cell Surface ELISA

This protocol quantifies the amount of GPR91 present on the cell surface.

Materials:

-

HEK293-T cells stably or transiently expressing GPR91 with an N-terminal epitope tag (e.g., HA or FLAG tag).

-

24-well cell culture plates.

-

Poly-L-Lysine solution.

-

Test compounds: NF-56-EJ40.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Blocking buffer: 5% non-fat dry milk in Tris-Buffered Saline (TBS).

-

Primary antibody: Mouse anti-HA monoclonal antibody (e.g., 1:1000 dilution in blocking buffer).

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG (e.g., 1:10,000 dilution in blocking buffer).

-

Chemiluminescent HRP substrate.

-

Luminometer.

Methodology:

-

Plate Coating: Coat wells of a 24-well plate with poly-L-lysine solution for 10 minutes, wash with sterile water, and allow to air dry.

-

Cell Seeding: Seed HA-GPR91 expressing cells into the coated plate and culture until they reach ~90% confluency.

-

Compound Treatment: Replace the culture medium and treat cells with vehicle or 100 nM NF-56-EJ40 for 30 minutes at 37°C.

-

Fixation: Gently wash cells once with cold PBS. Fix the cells by adding 4% PFA for 20 minutes at room temperature. Crucially, do not permeabilize the cells , as this will allow the antibody to access intracellular receptors.

-

Blocking: Wash cells three times with PBS. Add blocking buffer to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Remove blocking buffer and add the diluted anti-HA primary antibody. Incubate for 2 hours at room temperature.

-

Washing: Wash cells three times for 5 minutes each with blocking buffer.

-

Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Final Washes: Wash cells five times for 5 minutes each with TBS.

-

Detection: Add the chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence signal from antagonist-treated wells to the signal from vehicle-treated wells.

Protocol for Confocal Microscopy Imaging of Internalization

This protocol visualizes the localization of GPR91 within the cell.

Materials:

-

HEK293 cells expressing fluorescently-tagged GPR91 (e.g., GPR91-GFP or GPR91-mRuby).

-

Glass-bottom confocal dishes.

-

Test compounds: Succinate, NF-56-EJ40.

-

Live-cell imaging medium.

-

4% Paraformaldehyde (PFA) for fixation (optional).

-

Nuclear stain (e.g., DAPI or Hoechst 33342).

-

Confocal microscope with appropriate laser lines and environmental control (37°C, 5% CO₂).

Methodology:

-

Cell Seeding: Seed GPR91-GFP expressing cells onto glass-bottom dishes and allow them to adhere and grow for 24-48 hours.

-

Live-Cell Imaging Setup: Replace the culture medium with live-cell imaging medium. Place the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

-

Baseline Imaging: Acquire initial images to establish the baseline distribution of GPR91. In untreated cells, a mix of plasma membrane and intracellular puncta (due to constitutive internalization) should be visible.

-

Antagonist Treatment: To observe the effect of the antagonist, pre-incubate cells with 100 nM NF-56-EJ40 for 30 minutes. Image the cells. An increase in the plasma membrane signal relative to the intracellular signal is expected.

-

Agonist Challenge: To observe the inhibition of agonist-induced internalization, add a high concentration of succinate (e.g., 200 µM) to cells pre-treated with NF-56-EJ40. Acquire images over a time course of 30-60 minutes. Compare this to cells treated with succinate alone, where a rapid increase in intracellular puncta and loss of plasma membrane signal would be observed.

-

Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm/intracellular vesicles across different conditions to determine the extent of internalization or surface accumulation.

Conclusion and Future Directions

The pharmacology of the GPR91 antagonist NF-56-EJ40 presents a fascinating deviation from standard GPCR trafficking paradigms. The clear inhibition of internalization, coupled with the potentiation of β-arrestin recruitment, suggests that NF-56-EJ40 acts as a biased ligand, stabilizing a receptor conformation that is active for arrestin binding but incompetent for the subsequent steps of endocytosis.

This unique mechanism opens up several avenues for future research:

-

Structural Biology: Cryo-EM studies of GPR91 in complex with NF-56-EJ40 and β-arrestin could reveal the specific conformational changes that uncouple arrestin binding from internalization.

-

Biased Signaling: Investigating whether the antagonist-stabilized GPR91/β-arrestin complex is capable of initiating β-arrestin-dependent signaling pathways, independent of G protein activation, would be a critical next step.

-

Therapeutic Implications: The ability of an antagonist to increase the cell surface population of a receptor could have therapeutic implications, potentially sensitizing cells to low levels of endogenous agonists or influencing receptor cross-talk.